molecular formula C14H14BrNO2 B2481599 3-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide CAS No. 1795410-66-0

3-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide

Cat. No.: B2481599
CAS No.: 1795410-66-0
M. Wt: 308.175
InChI Key: LZMBDGGQARGUBQ-UHFFFAOYSA-N
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Description

3-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a furan ring

Scientific Research Applications

Future Directions

The future research directions could involve studying the biological activity of this compound and its potential use in medicinal chemistry. Further studies could also focus on the synthesis of this compound and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted benzamide .

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and benzamide core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide is unique due to its specific combination of a brominated benzamide core and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-10(7-11-5-6-18-9-11)16-14(17)12-3-2-4-13(15)8-12/h2-6,8-10H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMBDGGQARGUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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